1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl- 1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl- Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide and a monocarboxylic acid amide.
Brand Name: Vulcanchem
CAS No.: 36791-04-5
VCID: VC0541382
InChI: InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
SMILES: O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Molecular Formula: C8H12N4O5
Molecular Weight: 244.2 g/mol

1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl-

CAS No.: 36791-04-5

Inhibitors

VCID: VC0541382

Molecular Formula: C8H12N4O5

Molecular Weight: 244.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl- - 36791-04-5

CAS No. 36791-04-5
Product Name 1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl-
Molecular Formula C8H12N4O5
Molecular Weight 244.2 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
Standard InChIKey IWUCXVSUMQZMFG-AFCXAGJDSA-N
Isomeric SMILES C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
SMILES O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Canonical SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Appearance Solid powder
Colorform Colorless
White crystalline powde
Melting Point 345 to 349 °F (NTP, 1992)
174-176 °C
166-168 °C (aq ethanol); 174-176 °C (ethanol).
174-176°C
Physical Description Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992)
Solid
Description Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide and a monocarboxylic acid amide.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Ribavirin solutions contain no preservatives and are stable for 24 hr when stored under sterile conditions at a room temperature of 20-30 °C. Following addition of the reconstituted solution to the reservoir of the SPAG-2 and further dilution with sterile water for injection or inhalation (additive free), the ribavirin solution for nebulization should be discarded within 24 hr.
Solubility greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Soluble
0.58 M
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ICN 1229
ICN-1229
ICN1229
Rebetol
Ribamide
Ribamidil
Ribamidyl
Ribasphere
Ribavirin
Ribovirin
Tribavirin
Vilona
Viramide
Virazide
Virazole
Vapor Pressure 5.1X10-13 mm Hg at 25 °C (est)
Reference 1: Keppeke GD, Calise SJ, Chan EK, Andrade LE. Anti-rods/rings autoantibody generation in hepatitis C patients during interferon-α/ribavirin therapy. World J Gastroenterol. 2016 Feb 14;22(6):1966-74. doi: 10.3748/wjg.v22.i6.1966. Review. PubMed PMID: 26877604; PubMed Central PMCID: PMC4726672.
2: Loustaud-Ratti V, Debette-Gratien M, Jacques J, Alain S, Marquet P, Sautereau D, Rousseau A, Carrier P. Ribavirin: Past, present and future. World J Hepatol. 2016 Jan 18;8(2):123-30. doi: 10.4254/wjh.v8.i2.123. Review. PubMed PMID: 26807208; PubMed Central PMCID: PMC4716528.
3: Hézode C, Bronowicki JP. Ideal oral combinations to eradicate HCV: The role of ribavirin. J Hepatol. 2016 Jan;64(1):215-25. doi: 10.1016/j.jhep.2015.09.009. Epub 2015 Sep 26. Review. PubMed PMID: 26409316.
4: Pol S, Corouge M, Vallet-Pichard A. Daclatasvir-sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life. Hepat Med. 2016 Mar 4;8:21-6. doi: 10.2147/HMER.S62014. eCollection 2016. Review. PubMed PMID: 27019602; PubMed Central PMCID: PMC4786064.
5: Nakatsuka K, Atsukawa M, Shimizu M, Takahashi H, Kawamoto C. Ribavirin contributes to eradicate hepatitis C virus through polarization of T helper 1/2 cell balance into T helper 1 dominance. World J Hepatol. 2015 Nov 8;7(25):2590-6. doi: 10.4254/wjh.v7.i25.2590. Review. PubMed PMID: 26557951; PubMed Central PMCID: PMC4635144.
6: Gross AE, Bryson ML. Oral Ribavirin for the Treatment of Noninfluenza Respiratory Viral Infections: A Systematic Review. Ann Pharmacother. 2015 Oct;49(10):1125-35. doi: 10.1177/1060028015597449. Epub 2015 Jul 30. Review. PubMed PMID: 26228937.
7: Yin S, Fu J, Wu S, Huang Y, Yang Y. [Diabetic retinopathy induced by PEG-IFN-alpha2a plus ribavirin in chronic hepatitis C: a literature review]. Zhonghua Gan Zang Bing Za Zhi. 2015 Aug;23(8):636-7. Review. Chinese. PubMed PMID: 26550653.
8: Devaki P, Jencks D, Yee BE, Nguyen MH. Sustained virologic response to standard interferon or pegylated interferon and ribavirin in patients with hepatitis C virus genotype 5: systematic review and meta-analysis of ten studies and 423 patients. Hepatol Int. 2015 Jul;9(3):431-7. doi: 10.1007/s12072-015-9635-z. Epub 2015 May 28. Review. PubMed PMID: 26016464.
9: Guo H, Sun S, Yang Z, Tang X, Wang Y. Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect. J Control Release. 2015 Jul 10;209:27-36. doi: 10.1016/j.jconrel.2015.04.016. Epub 2015 Apr 14. Review. PubMed PMID: 25883028.
10: Smith MA, Chan J, Mohammad RA. Ledipasvir-sofosbuvir: interferon-/ribavirin-free regimen for chronic hepatitis C virus infection. Ann Pharmacother. 2015 Mar;49(3):343-50. doi: 10.1177/1060028014563952. Epub 2014 Dec 16. Review. PubMed PMID: 25515863.
11: Waheed Y. Effect of interferon plus ribavirin therapy on hepatitis C virus genotype 3 patients from Pakistan: Treatment response, side effects and future prospective. Asian Pac J Trop Med. 2015 Feb;8(2):85-9. doi: 10.1016/S1995-7645(14)60193-0. Review. PubMed PMID: 25902019.
12: Refaat B, El-Shemi AG, Ashshi A, Azhar E. Vitamin D and chronic hepatitis C: effects on success rate and prevention of side effects associated with pegylated interferon-α and ribavirin. Int J Clin Exp Med. 2015 Jul 15;8(7):10284-303. eCollection 2015. Review. PubMed PMID: 26379820; PubMed Central PMCID: PMC4565203.
13: Iferkhass S, Elasri F, Chatioui S, Khoyaali A, Bargach T, Reda K, Oubaaz A. [Bilateral non-arteritic ischemic optic neuropathy during treatment of viral hepatitis C with pegylated interferon and Ribavirin]. J Fr Ophtalmol. 2015 Jan;38(1):34-40. doi: 10.1016/j.jfo.2014.06.008. Epub 2014 Dec 18. Review. French. PubMed PMID: 25533994.
14: Soota K, Maliakkal B. Ribavirin induced hemolysis: a novel mechanism of action against chronic hepatitis C virus infection. World J Gastroenterol. 2014 Nov 21;20(43):16184-90. doi: 10.3748/wjg.v20.i43.16184. Review. PubMed PMID: 25473172; PubMed Central PMCID: PMC4239506.
15: Hartwell D, Cooper K, Frampton GK, Baxter L, Loveman E. The clinical effectiveness and cost-effectiveness of peginterferon alfa and ribavirin for the treatment of chronic hepatitis C in children and young people: a systematic review and economic evaluation. Health Technol Assess. 2014 Oct;18(65):i-xxii, 1-202. doi: 10.3310/hta18650. Review. PubMed PMID: 25350588; PubMed Central PMCID: PMC4781090.
16: Beaucourt S, Vignuzzi M. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Curr Opin Virol. 2014 Oct;8:10-5. doi: 10.1016/j.coviro.2014.04.011. Epub 2014 May 19. Review. PubMed PMID: 24846716.
17: Yang Z, Zhuang L, Yang L, Liu C, Lu Y, Xu Q, Chen X, Chen L. Efficacy and safety of peginterferon plus ribavirin for patients aged ≥ 65 years with chronic hepatitis C: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2014 Sep;38(4):440-50. doi: 10.1016/j.clinre.2013.08.013. Epub 2013 Oct 28. Review. PubMed PMID: 24176812.
18: Li LF, Shi KQ, Lin YQ, Wang LR, He JP, Braddock M, Chen YP, Zheng MH. Factors associated with efficacy of pegylated interferon-α plus ribavirin for chronic hepatitis C after renal transplantation. Gene. 2014 Jul 10;544(2):101-6. doi: 10.1016/j.gene.2014.04.072. Epub 2014 May 1. Review. PubMed PMID: 24793583.
19: Lens S, Alfaro I. [Future prospects for hepatitis C treatment: without interferon and ribavirin?]. Gastroenterol Hepatol. 2014 May;37(5):311-21. doi: 10.1016/j.gastrohep.2014.01.002. Epub 2014 Mar 27. Review. Spanish. PubMed PMID: 24679376.
20: Koh C, Liang TJ. What is the future of ribavirin therapy for hepatitis C? Antiviral Res. 2014 Apr;104:34-9. doi: 10.1016/j.antiviral.2014.01.005. Epub 2014 Jan 25. Review. PubMed PMID: 24468277.
PubChem Compound 37542
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator